REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl[C:8]1[N:13]=[C:12]([NH:14][CH:15]2[CH2:17][CH2:16]2)[N:11]=[C:10]([CH2:18][CH2:19][CH3:20])[N:9]=1>O1CCOCC1>[CH:15]1([NH:14][C:12]2[N:13]=[C:8]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)[N:9]=[C:10]([CH2:18][CH2:19][CH3:20])[N:11]=2)[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
2-chloro-4-cyclopropylamino-6-n-propyl-1,3,5-triazine
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC1CC1)CCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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are added to a solution
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Type
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ADDITION
|
Details
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After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for one to two hours
|
Type
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CUSTOM
|
Details
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to return to room temperature
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Type
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FILTRATION
|
Details
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the precipitate is filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The solution is washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica (eluent: 98.5:1.5 (v/v) dichloromethane-ethanol)
|
Type
|
CUSTOM
|
Details
|
the product is finally recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)N1CCOCC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |